Cyanomethyl (benzoylamino)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl (benzoylamino)acetate typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves stirring the reactants without a solvent at room temperature or using a steam bath at 70°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl (benzoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The active hydrogen on the C-2 position of the compound allows for various substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and bidentate reagents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
Cyanomethyl (benzoylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of cyanomethyl (benzoylamino)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, leading to the formation of biologically active molecules . These interactions are crucial for its applications in medicinal chemistry and other fields .
Comparison with Similar Compounds
Cyanomethyl (benzoylamino)acetate can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share similar structural features and are used in the synthesis of heterocyclic compounds.
Methyl 2-(2-cyanoacetamido)benzoate: This compound undergoes similar condensation reactions to form spiro indole derivatives.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and its significant applications in various scientific fields .
Properties
IUPAC Name |
cyanomethyl 2-benzamidoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-6-7-16-10(14)8-13-11(15)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUBYJGDOKKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368179 | |
Record name | cyanomethyl (benzoylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-94-8 | |
Record name | cyanomethyl (benzoylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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